molecular formula C14H32B2P2 B12334300 Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-

Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-

Cat. No.: B12334300
M. Wt: 284.0 g/mol
InChI Key: STGMZOOWKRICDJ-UHFFFAOYSA-N
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Description

Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- is a complex organoboron compound known for its unique structural and chemical properties This compound is characterized by the presence of boron atoms coordinated with phosphine ligands, which impart distinct reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- typically involves the coordination of boron with phosphine ligands under controlled conditions. The reaction often requires the use of boron trihalides and phosphine ligands in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-phosphine complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen species.

    Reduction: It can be reduced to form boron-hydride complexes.

    Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen complexes, while reduction can produce boron-hydride species.

Mechanism of Action

The mechanism of action of Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- involves the interaction of boron atoms with various molecular targets. The phosphine ligands facilitate the coordination and activation of substrates, enabling efficient catalysis and chemical transformations. The compound’s unique structure allows it to participate in a variety of pathways, including electron transfer and bond formation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- stands out due to its specific ligand arrangement and the resulting chemical properties. Its ability to undergo diverse reactions and its applications in various fields make it a valuable compound for research and industrial use.

Properties

InChI

InChI=1S/C14H32P2.2B/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;;/h11H2,1-10H3;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGMZOOWKRICDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].[B].CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32B2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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